molecular formula C14H21NO4S2 B2589326 N,3,4-trimethyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)benzene-1-sulfonamide CAS No. 874623-23-1

N,3,4-trimethyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)benzene-1-sulfonamide

Cat. No.: B2589326
CAS No.: 874623-23-1
M. Wt: 331.45
InChI Key: NIUARAMLRRVJSI-UHFFFAOYSA-N
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Description

This compound belongs to the sulfonamide class, characterized by a benzene-sulfonamide core substituted with three methyl groups (N,3,4-trimethyl) and a 3-methyl-1,1-dioxo-1λ⁶-thiolan-3-yl moiety. Such structural features are critical in pharmaceutical and agrochemical applications, where sulfonamides often act as enzyme inhibitors or receptor modulators .

Properties

IUPAC Name

N,3,4-trimethyl-N-(3-methyl-1,1-dioxothiolan-3-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO4S2/c1-11-5-6-13(9-12(11)2)21(18,19)15(4)14(3)7-8-20(16,17)10-14/h5-6,9H,7-8,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIUARAMLRRVJSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N(C)C2(CCS(=O)(=O)C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N,3,4-trimethyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)benzene-1-sulfonamide is a compound that has garnered attention for its potential biological activities. This article reviews its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C13H17N1O2S\text{C}_{13}\text{H}_{17}\text{N}_{1}\text{O}_{2}\text{S}

It incorporates a benzene sulfonamide moiety linked to a thiolane derivative, which is significant for its biological interactions. The presence of the sulfonamide group often enhances the compound's pharmacological properties.

The biological activity of this compound primarily relates to its interaction with various biological targets. Sulfonamides are known to inhibit carbonic anhydrase and other enzymes, which can lead to diverse physiological effects.

Antimicrobial Activity

Research indicates that compounds with sulfonamide structures exhibit significant antimicrobial properties. For instance, derivatives similar to the target compound have shown efficacy against various bacterial strains and protozoa. A study on N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide demonstrated its potential as a carbonic anhydrase inhibitor, suggesting that similar mechanisms may apply to our compound .

Antileishmanial Activity

In vitro studies have demonstrated that related sulfonamide derivatives possess antileishmanial activity against Leishmania infantum and Leishmania amazonensis. For example, certain pyrazole-sulfonamide compounds exhibited IC50 values as low as 0.059 mM against L. infantum, indicating strong potential for therapeutic applications .

Table 1: Biological Activity Summary of Related Compounds

Compound NameTarget Pathogen/EnzymeIC50 (mM)CC50 (mM)Selectivity Index
Compound 1L. infantum0.0590.1442.44
Compound 2L. amazonensis0.0700.1162.33
PentamidineL. infantum0.0620.0541.15

This table summarizes the biological activity of several compounds related to this compound in terms of their effectiveness against leishmanial infections.

Potential Applications

Given its structural characteristics and preliminary findings on biological activity, this compound could be explored further for:

Comparison with Similar Compounds

4-Ethoxy-N-methyl-N-(3-methyl-1,1-dioxo-1λ⁶-thiolan-3-yl)benzene-1-sulfonamide

  • Structural Difference : Replaces the 3,4-dimethyl groups on the benzene ring with an ethoxy group at position 3.
  • Higher solubility in polar solvents compared to the trimethyl derivative due to the ethoxy group’s polarity .

SC-558 and Analogs (1a-f)

  • Structural Features : Includes derivatives like 1b (X = CH₃) and 1e (X = Cl), which share a sulfonamide backbone but incorporate substituents such as halogens or methoxy groups on the phenyl ring.
  • The trimethyl derivative lacks halogen atoms, reducing reactivity but improving metabolic stability .

2-Bromo-3-methyl-N-(3-methyl-1,1-dioxo-1λ⁶-thiolan-3-yl)butanamide

  • Structural Divergence : Replaces the benzene-sulfonamide core with a brominated butanamide chain.
  • Lower aromaticity reduces π-π stacking interactions, limiting utility in targets requiring planar binding pockets .

N-(3-Methyl-1,1-dioxo-1λ⁶-thiolan-3-yl)cyclopropanecarboxamide

  • Key Difference : Substitutes the sulfonamide group with a cyclopropanecarboxamide.
  • Properties: The cyclopropane ring imposes conformational rigidity, which may enhance selectivity for specific protein conformers.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties
N,3,4-Trimethyl-N-(3-methyl-1,1-dioxo-1λ⁶-thiolan-3-yl)benzene-1-sulfonamide C₁₄H₂₁NO₄S₂ 339.45 g/mol 3,4-dimethyl, sulfolane High lipophilicity, moderate solubility
4-Ethoxy-N-methyl-N-(3-methyl-1,1-dioxo-1λ⁶-thiolan-3-yl)benzene-1-sulfonamide C₁₃H₁₉NO₄S₂ 341.43 g/mol 4-ethoxy Increased polarity, improved aqueous solubility
SC-558 (1e, X = Cl) C₁₃H₁₂ClNO₃S 297.76 g/mol 4-chloro Enhanced electrophilicity, higher reactivity
2-Bromo-3-methyl-N-(3-methyl-1,1-dioxo-1λ⁶-thiolan-3-yl)butanamide C₁₀H₁₈BrNO₃S 312.23 g/mol bromo-butanamide Steric bulk, potential for covalent binding
N-(3-Methyl-1,1-dioxo-1λ⁶-thiolan-3-yl)cyclopropanecarboxamide C₉H₁₅NO₃S 217.29 g/mol cyclopropane-carboxamide Conformational rigidity, reduced polarity

Q & A

Basic: What are the optimal synthetic routes and reaction conditions for synthesizing this sulfonamide derivative with high purity?

Methodological Answer:
The synthesis typically involves coupling a substituted benzenesulfonyl chloride with a thiolane derivative. Key steps include:

  • Base Selection : Triethylamine is commonly used to deprotonate the thiolane amine and facilitate sulfonamide bond formation .
  • Solvent and Temperature : Reactions are conducted in aprotic solvents (e.g., dichloromethane) at 0–25°C to minimize side reactions.
  • Purification : Column chromatography or recrystallization (using ethanol/water mixtures) achieves >95% purity.
    Data Table :
ParameterOptimal ConditionImpact on Yield/Purity
BaseTriethylamineEnhances coupling efficiency
SolventDichloromethaneBalances reactivity/solubility
Reaction Temperature0–25°CReduces decomposition

Basic: How can researchers confirm the molecular structure and stereochemistry of this compound?

Methodological Answer:
A combination of analytical techniques is required:

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify substituents on the benzene and thiolane rings. NOESY experiments resolve spatial proximity of methyl groups .
  • X-ray Crystallography : Resolves absolute configuration, particularly the stereochemistry of the thiolane ring’s 3-methyl group .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₁₅H₂₁NO₄S₂).

Advanced: What computational strategies can predict the compound’s reactivity in novel reactions?

Methodological Answer:
Quantum chemical calculations (e.g., DFT) and reaction path search methods are critical:

  • Transition State Analysis : Identifies energy barriers for reactions involving the dioxo-thiolane ring, such as nucleophilic substitutions .
  • Solvent Effects : Continuum solvation models (e.g., SMD) simulate solvent interactions to predict regioselectivity.
    Example : DFT studies on analogous sulfonamides revealed that electron-withdrawing groups on the benzene ring stabilize transition states during ring-opening reactions .

Advanced: What experimental frameworks are recommended to resolve contradictions in reported biological activity data?

Methodological Answer:
Discrepancies in enzyme inhibition assays (e.g., IC₅₀ values) may arise from:

  • Assay Conditions : Standardize buffer pH, ionic strength, and incubation time.
  • Control Experiments : Include known inhibitors (e.g., acetazolamide for carbonic anhydrase) to validate assay sensitivity .
  • Statistical Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., concentration, temperature) contributing to variability .

Advanced: How can researchers elucidate the compound’s mechanism of action in biological systems?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Quantifies binding kinetics to target proteins (e.g., kinases or GPCRs).
  • Molecular Dynamics (MD) Simulations : Models interactions between the sulfonamide group and active-site residues (e.g., zinc coordination in metalloenzymes) .
  • Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) to distinguish binding modes.

Advanced: What methodologies assess the compound’s potential in material science applications (e.g., catalysis or polymer design)?

Methodological Answer:

  • Thermogravimetric Analysis (TGA) : Evaluates thermal stability for high-temperature applications.
  • Electrochemical Impedance Spectroscopy (EIS) : Tests conductivity in polymer composites.
  • Single-Crystal-to-Single-Crystal (SCSC) Transformations : Monitors structural changes under stimuli (e.g., light or heat) for smart material design .

Basic: How should researchers handle stability and storage challenges for this compound?

Methodological Answer:

  • Storage Conditions : Store at –20°C under inert gas (argon) to prevent oxidation of the dioxo-thiolane ring.
  • Stability Assays : Monitor degradation via HPLC under accelerated conditions (40°C/75% RH for 4 weeks) .

Advanced: What strategies can improve the compound’s bioavailability for pharmacological studies?

Methodological Answer:

  • Salt Formation : React with sodium or potassium hydroxide to enhance aqueous solubility.
  • Lipid Nanoparticle Encapsulation : Increases permeability across biological membranes.
  • Proteolysis-Targeting Chimeras (PROTACs) : Conjugate the compound to E3 ligase ligands to enhance target degradation efficiency .

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